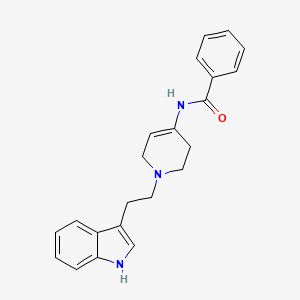
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C26H18Cl2N2O4 and a molecular weight of 493.35 g/mol . This compound is known for its unique structure, which includes a naphthoyl group, a carbohydrazonoyl group, and a dichlorobenzoate group. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug discovery.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with similar compounds such as:
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
These compounds share similar structural features but differ in the position and number of chlorine atoms on the benzoate group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
767310-36-1 |
|---|---|
Molecular Formula |
C26H18Cl2N2O4 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H18Cl2N2O4/c1-33-24-13-16(9-12-23(24)34-26(32)21-11-10-18(27)14-22(21)28)15-29-30-25(31)20-8-4-6-17-5-2-3-7-19(17)20/h2-15H,1H3,(H,30,31)/b29-15+ |
InChI Key |
UEGDWBKJMJNSMZ-WKULSOCRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




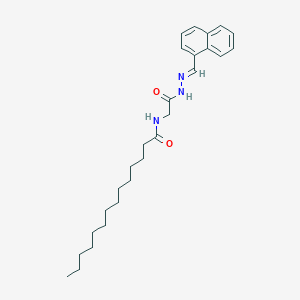

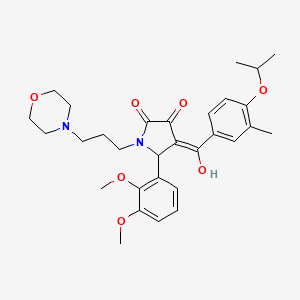
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
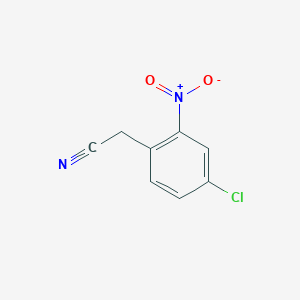

![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)
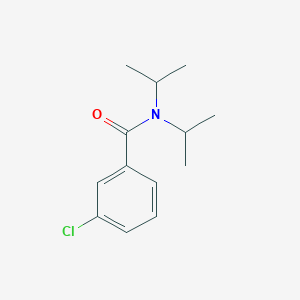
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)
